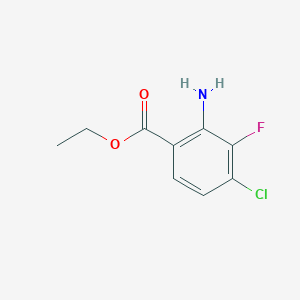![molecular formula C14H23BO2 B13576064 2-{Bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13576064.png)
2-{Bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Bicyclo[321]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features a bicyclic structure fused with a dioxaborolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with good yields and allows for control over the stereochemistry of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of organic synthesis and scale-up techniques can be applied to produce it in larger quantities. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{Bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the bicyclic structure or the dioxaborolane ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
2-{Bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism by which 2-{Bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with molecular targets and pathways. The bicyclic structure and dioxaborolane ring can engage in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.1]octane: A similar bicyclic compound with different functional groups.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a larger ring system.
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate: A compound with a similar dioxaborolane ring but different substituents.
Uniqueness
2-{Bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of a bicyclic structure and a dioxaborolane ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H23BO2 |
|---|---|
Poids moléculaire |
234.14 g/mol |
Nom IUPAC |
2-(3-bicyclo[3.2.1]oct-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H23BO2/c1-13(2)14(3,4)17-15(16-13)12-8-10-5-6-11(7-10)9-12/h8,10-11H,5-7,9H2,1-4H3 |
Clé InChI |
DKWMVCYCEUWFSN-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C3)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


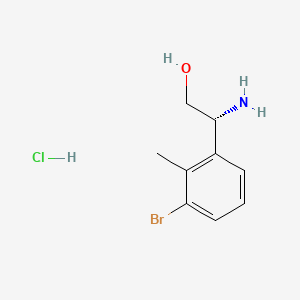
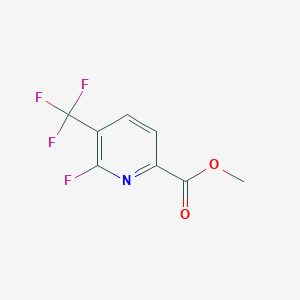
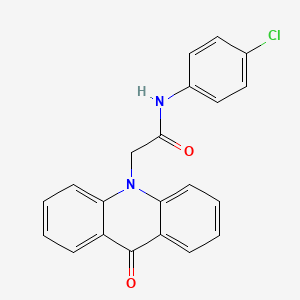
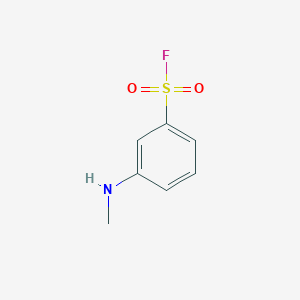
![3-(tert-Butoxycarbonyl)-6-fluoro-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13576013.png)
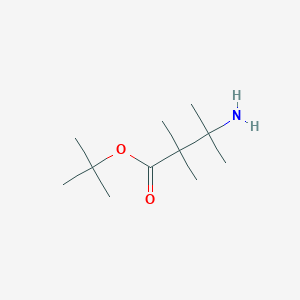
![N-[(adamantan-1-yl)methyl]-3-chlorobenzamide](/img/structure/B13576022.png)
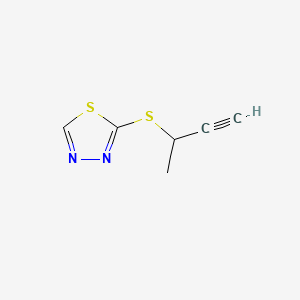

![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-6-yl)aceticacid](/img/structure/B13576039.png)
![1-(4-methoxybenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B13576047.png)
![6-methoxy-N-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}-1H-indole-2-carboxamide](/img/structure/B13576053.png)

